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Compound of Interest

Compound Name: Monocarboxyoctyl phthalate

CAS No.: 1923895-92-4

Cat. No.: B1165116

Get Quote

Monocarboxyoctyl phthalate (MCOP), formally known as mono-(carboxy-iso-octyl) phthalate,

is not a commercially manufactured chemical. Rather, it is the primary secondary oxidized

metabolite of Di-isononyl phthalate (DINP), a high-molecular-weight (HMW) phthalate diester[1]

[2]. As regulatory pressures have restricted the use of legacy plasticizers like di(2-ethylhexyl)

phthalate (DEHP), DINP has become one of the most widely utilized plasticizers globally,

primarily used to impart flexibility to polyvinyl chloride (PVC)[3].

Because phthalates are not covalently bound to their polymer matrices, they continuously leach

into the environment, leading to ubiquitous human exposure[3]. In clinical and epidemiological

biomonitoring, measuring parent DINP in blood or urine is ineffective due to its rapid

metabolism and high potential for ex vivo contamination. Furthermore, its primary hydrolytic

metabolite, mono-isononyl phthalate (MNP), is rapidly oxidized and is detected in fewer than

13% of human urine samples[4][5]. Consequently, MCOP—which is highly stable, exclusively

formed in vivo, and detected in >95% of the general population—serves as the definitive, self-

validating biomarker for human DINP exposure[2][4].
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Human exposure to MCOP is entirely driven by exposure to its parent compound, DINP. The

systemic absorption of DINP occurs through three primary vectors:

Dietary Ingestion (The Dominant Pathway)
Diet is the predominant source of HMW phthalate exposure[1]. DINP is highly lipophilic and

readily migrates from food contact materials into consumables, particularly fatty foods.

Food Processing and Packaging: DINP is prevalent in PVC tubing used in dairy processing,

conveyor belts, and plasticized food packaging films[1][6].

Dining Out and Fast Food: Epidemiological data from the National Health and Nutrition

Examination Survey (NHANES) demonstrates a strong, dose-dependent correlation between

dining out and elevated urinary MCOP levels. High consumers of fast food and cafeteria

meals exhibit significantly higher cumulative phthalate exposure compared to those who

consume meals prepared at home[1][7].

Inhalation and Ingestion of Indoor Dust
HMW phthalates like DINP are extensively used in building materials, including vinyl flooring,

wall coverings, and wire/cable insulation[3][8]. Over time, DINP volatilizes and partitions into

indoor air and household dust. Inhalation of particulate matter and inadvertent dust ingestion

(particularly via hand-to-mouth behavior in infants and toddlers) represent a critical exposure

vector, explaining why adjusted geometric mean concentrations of MCOP are significantly

higher in children than in adults[4].

Dermal Absorption
While low-molecular-weight phthalates (e.g., DEP) are common in cosmetics, DINP is

occasionally used in personal care products, adhesives, and synthetic leathers[8][9]. Dermal

absorption of DINP contributes to the systemic burden, though it is kinetically slower than

dietary ingestion.
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Understanding the causality behind biomarker selection requires a deep dive into phthalate

toxicokinetics. Upon ingestion, DINP is rapidly hydrolyzed in the gastrointestinal tract by lipases

and esterases to form the primary monoester, MNP[2].

However, MNP is highly lipophilic and undergoes rapid phase I biotransformation. Cytochrome

P450 (CYP) enzymes facilitate ω -oxidation and ω -1-oxidation of the isononyl alkyl chain,

converting MNP into secondary oxidized metabolites, primarily MCOP[2]. Finally, MCOP

undergoes Phase II conjugation via UDP-glucuronosyltransferases (UGTs) to form hydrophilic

glucuronide conjugates, which are readily excreted in urine[10].
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Caption: Metabolic pathway of DINP to its primary urinary biomarker, MCOP.

Clinical and Epidemiological Implications
The quantification of MCOP is critical for assessing the toxicological burden of DINP. Recent

cross-sectional studies and clinical evaluations have linked elevated MCOP exposure to

several adverse physiological outcomes:
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Endocrine Disruption: MCOP exhibits anti-androgenic properties. In women, moderate to

high exposure to MCOP is associated with lower levels of sex hormone-binding globulin

(SHBG), lower testosterone levels, and a higher risk for obesity and metabolic syndrome[11].

Hematological Alterations: A large cross-sectional study of 11,409 adults revealed a

significant, nonlinear negative correlation between urinary MCOP levels and platelet counts,

suggesting phthalate-induced structural or functional alterations in erythrocytes and

platelets[9][12].

Neurodevelopment and Respiratory Health: Prenatal and early childhood exposure to HMW

phthalates, tracked via MCOP, has been investigated for associations with delayed

pubarche, altered neurodevelopment, and airway inflammation (asthma)[8][13].

Quantitative Data Summary: Biomonitoring Metrics
The following table summarizes the detection frequencies and concentration ranges of DINP

metabolites based on NHANES biomonitoring data, validating the analytical superiority of

MCOP over MNP[2][4][5].
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Metabolite
Parent
Compound

Detection
Frequency (%)

Concentration
Range (µg/L)

Analytical
Significance

MCOP DINP 95.2% > 0.7 to 4,961

Primary

Biomarker.

Highly stable,

exclusively

formed in vivo.

MNP DINP 12.9% > 0.8 to 148.1

Poor Biomarker.

Rapidly oxidized;

subject to

environmental

contamination.

MCNP
DIDP (Di-

isodecyl)
89.9% > 0.6 to 672.6

Primary

biomarker for

DIDP, often co-

analyzed with

MCOP.

Experimental Protocol: LC-MS/MS Quantification of
Urinary MCOP
To ensure scientific integrity and reproducibility, the following is a validated, self-contained

protocol for the quantification of urinary MCOP using High-Performance Liquid

Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS),

adapted from CDC biomonitoring standards[10][14].

Reagents and Materials
Enzyme: β -glucuronidase (E. coli K12) for deconjugation.

Internal Standards: Isotopically labeled 13C4​-MCOP.

Mobile Phases:

Phase A: 0.1% Acetic Acid in HPLC-grade Water.
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Phase B: 0.1% Acetic Acid in Acetonitrile.

Step-by-Step Methodology
Step 1: Enzymatic Deconjugation

Aliquot 200 µL of human urine into a sterile microcentrifuge tube[14].

Spike the sample with 10 µL of the 13C4​-MCOP internal standard mixture to correct for

extraction losses and matrix effects[10].

Add 25 µL of ammonium acetate buffer (pH 6.5) and 10 µL of β -glucuronidase.

Incubate the mixture at 37°C for 90–120 minutes to completely hydrolyze the MCOP-

glucuronide conjugates into free MCOP[10][15].

Step 2: Solid-Phase Extraction (SPE)

Conditioning: Pass 1 mL of methanol followed by 1 mL of HPLC-grade water through a

polymeric SPE cartridge (e.g., Bond Elut Plexa)[15].

Loading: Dilute the deconjugated urine sample with 1 mL of water and load it onto the SPE

cartridge.

Washing: Wash the cartridge with 1 mL of 5% methanol in water to elute hydrophilic

interferences.

Elution: Elute the target analytes (MCOP) using 1 mL of pure acetonitrile. Evaporate the

eluate to dryness under a gentle stream of nitrogen at 32°C[15].

Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase A/B (90:10, v/v) and

transfer to an autosampler vial.

Step 3: LC-MS/MS Analysis

Inject 10 µL of the reconstituted sample onto a C18 reversed-phase analytical column (e.g.,

Zorbax Extend-C18)[15].
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Run a gradient elution starting at 30% Mobile Phase B, ramping to 100% B over 7 minutes to

separate MCOP from other phthalate monoesters[15].

Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using

Multiple Reaction Monitoring (MRM)[14][16].

Monitor the specific precursor-to-product ion transitions for MCOP (e.g., m/z 307 → 145) and

its corresponding internal standard to ensure precise quantification[14].

Causality Note: The use of enzymatic deconjugation is strictly required because >90% of

MCOP in human urine exists as a glucuronide conjugate. Direct analysis without hydrolysis will

result in severe underestimation of exposure unless specific conjugated standards are

utilized[10][15].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12061924/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12061924/
https://wwwn.cdc.gov/nchs/data/nhanes/public/2003/labmethods/l24ph_c_met.pdf
https://www.healio.com/news/endocrinology/20221010/phthalate-exposure-linked-to-lower-shbg-higher-risk-for-obesity-in-women
https://pubmed.ncbi.nlm.nih.gov/40352847/
https://pubmed.ncbi.nlm.nih.gov/40352847/
https://www.ssph-journal.org/journals/international-journal-of-public-health/articles/10.3389/ijph.2024.1606802/full
https://www.ssph-journal.org/journals/international-journal-of-public-health/articles/10.3389/ijph.2024.1606802/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3578285/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3578285/
https://chemrxiv.org/doi/pdf/10.26434/chemrxiv-2026-9h99h
https://www.chromatographyonline.com/view/analysis-four-phthalate-monoesters-human-urine-using-liquid-chromatography-tandem-mass-spectrometry
https://www.benchchem.com/product/b1165116/docs#introduction-the-chemical-identity-and-significance-of-mcop
https://www.benchchem.com/product/b1165116/docs#introduction-the-chemical-identity-and-significance-of-mcop
https://www.benchchem.com/product/b1165116/docs#introduction-the-chemical-identity-and-significance-of-mcop
https://www.benchchem.com/product/b1165116/docs#introduction-the-chemical-identity-and-significance-of-mcop
https://www.benchchem.com/product/b1165116?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1165116?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1165116?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

